molecular formula C19H16O5 B2880068 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 170241-49-3

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B2880068
M. Wt: 324.332
InChI Key: FFZJNTHEDRSRDI-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one” is a flavonoid derivative. Flavonoids are a class of plant and fungus secondary metabolites. Chemically, flavonoids have the general structure of a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring ©. This carbon structure can be abbreviated C6-C3-C6 .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromen-4-one core, possibly through a condensation reaction of a phenol and a beta-keto ester, followed by the introduction of the benzo[d][1,3]dioxol-5-yl and ethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, a benzo[d][1,3]dioxol-5-yl group, and an ethyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.


Chemical Reactions Analysis

As a flavonoid derivative, this compound could potentially undergo a variety of chemical reactions. These could include oxidation and reduction reactions, as well as reactions at the carbonyl group of the chromen-4-one core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of flavonoids include low toxicity and good radical scavenging ability .

Safety And Hazards

As with any compound, the safety and hazards would depend on the specific structure and properties of the compound. In general, flavonoids are considered to have low toxicity, but specific safety data for this compound is not available .

Future Directions

Research into flavonoid derivatives is a very active field, with many potential applications in medicine and other areas. Future research could involve studying the biological activity of this compound, or modifying its structure to enhance its properties .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-11-6-13-16(8-14(11)20)24-10(2)18(19(13)21)12-4-5-15-17(7-12)23-9-22-15/h4-8,20H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZJNTHEDRSRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

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